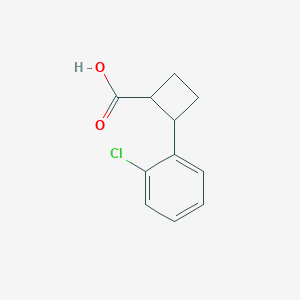

![molecular formula C22H26N2O4S B2508706 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941983-05-7](/img/structure/B2508706.png)

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives and their synthesis, structural characterization, and biological activities, which can provide insights into the analysis of the compound of interest.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, new tetrahydronaphthalene-sulfonamide derivatives were prepared from a synthetic route involving 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride . These methods suggest that the compound could also be synthesized through a similar route, involving the appropriate sulfonyl chloride and amine precursors.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using techniques such as FTIR, NMR, and X-ray diffraction. For example, the 4MNBS compound was characterized using these methods, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . Such analysis provides detailed information about the molecular conformation, stability, and electronic properties, which are crucial for understanding the behavior of the compound.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and substituents. The papers provided do not detail specific reactions for the compound , but they do mention the modification of biologically inactive sulfonamide compounds into highly active products . This indicates that the compound could potentially be modified to enhance its biological activity or to create derivatives with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The thermal analysis of 4MNBS provided insights into its stability . Additionally, the antimicrobial evaluation of new sulfonamide derivatives revealed their biological activities against various bacterial strains . These properties are essential for the practical application of the compound in pharmaceuticals or other industries.

Applications De Recherche Scientifique

Sulfonamide Inhibitors in Medical Research

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics used for the therapy of bacterial infections caused by various microorganisms. Beyond their antibacterial applications, sulfonamides have been explored for their potential in addressing other health conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease. These applications underline the compounds' versatility and their role in developing drug candidates for various conditions (Gulcin & Taslimi, 2018).

Role in Antitumor Research

Sulfonamides have been noted for their antitumor properties. Research has emphasized the importance of the sulfonamide subunit in the planning and development of bioactive substances with potential antitumor properties. This underscores the compounds' contributions to medicinal chemistry and their significance in synthesizing future drugs (Azevedo-Barbosa et al., 2020).

Environmental and Water Treatment Research

Sulfonamides have also been a subject of environmental and water treatment research due to their presence as contaminants. Studies have explored the transformation, ecotoxicity change, and removal of sulfonamides from aqueous solutions, highlighting the importance of developing cleaner and more efficient treatment technologies to mitigate their impact on ecosystems and human health (Li et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting . The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

The compound acts as a direct inhibitor of activated Factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . The compound binds in the active site of FXa, acting as a competitive inhibitor . This prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, as thrombin is a potent platelet activator . Therefore, the compound’s action affects both the coagulation pathway and platelet activation, contributing to its antithrombotic effects .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The compound’s inhibition of FXa and subsequent reduction in thrombin generation result in antithrombotic effects . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . The compound improves antithrombotic activity without excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Action Environment

Propriétés

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPYJGUHIJYHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(Methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B2508623.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508626.png)

![2-(furan-2-yl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2508628.png)

![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2508633.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)